Tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid is a chemical compound with the molecular formula C11H22N2O2·C2HF3O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid typically involves the reaction of tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate with trifluoroacetic acid. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The tert-butyl group serves as a protecting group for the azetidine ring, which can be removed under acidic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes steps such as purification by recrystallization or chromatography to achieve the required purity levels for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical properties such as increased acidity and reactivity. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.C2HF3O2/c1-8(12)5-9-6-13(7-9)10(14)15-11(2,3)4;3-2(4,5)1(6)7/h8-9H,5-7,12H2,1-4H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSXSPQOFOMBRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CN(C1)C(=O)OC(C)(C)C)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.